REACTION_SMILES
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[CH2:10]1[CH2:11][CH2:12][NH:13][CH2:14]1.[CH3:1][CH:2]([CH2:3][C:4]([C:5](=[O:6])[OH:7])=[O:8])[CH3:9].[Cl:15][CH2:16][Cl:17]>>[CH3:1][CH:2]([CH2:3][C:4]([C:5](=[O:7])[N:13]1[CH2:12][CH2:11][CH2:10][CH2:14]1)=[O:8])[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CC(=O)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(C)CC(=O)C(=O)N1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |